molecular formula C15H12Br2FN3O B11545088 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11545088
M. Wt: 429.08 g/mol
InChI Key: MBTDLWBCHRRSFJ-DNTJNYDQSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dibromophenyl and fluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dibromoaniline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with acetohydrazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or hydrazides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylene]acetohydrazide
  • 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-phenylmethylene]acetohydrazide

Uniqueness

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of both dibromophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and potential biological activity.

Properties

Molecular Formula

C15H12Br2FN3O

Molecular Weight

429.08 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Br2FN3O/c16-11-3-6-14(13(17)7-11)19-9-15(22)21-20-8-10-1-4-12(18)5-2-10/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

MBTDLWBCHRRSFJ-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)F

Origin of Product

United States

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